molecular formula C18H23N3O3 B2388623 3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 1808773-93-4

3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea

Cat. No.: B2388623
CAS No.: 1808773-93-4
M. Wt: 329.4
InChI Key: LGZQNNOMNSQIAP-UHFFFAOYSA-N
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Description

3-[3-(Hydroxymethyl)bicyclo[221]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea is a complex organic compound with a unique structure that combines a bicyclic heptane ring, a phenyl group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea typically involves multiple steps:

    Formation of the Bicyclic Heptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Hydroxymethyl Group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Phenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Azetidinone Moiety: This step involves cyclization reactions, often using reagents like phosgene or triphosgene.

    Final Coupling to Form the Urea Derivative: This is typically achieved through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate or chromium trioxide.

    Reduction: The azetidinone moiety can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the azetidinone moiety may interact with bacterial cell wall synthesis enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-phenylurea: Lacks the azetidinone moiety.

    1-[4-(2-oxoazetidin-1-yl)phenyl]urea: Lacks the bicyclic heptane ring.

    3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]urea: Lacks the phenyl group.

Uniqueness

The presence of both the bicyclic heptane ring and the azetidinone moiety in 3-[3-(Hydroxymethyl)bicyclo[221]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea makes it unique compared to similar compounds

Properties

IUPAC Name

1-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-10-15-11-1-2-12(9-11)17(15)20-18(24)19-13-3-5-14(6-4-13)21-8-7-16(21)23/h3-6,11-12,15,17,22H,1-2,7-10H2,(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZQNNOMNSQIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2NC(=O)NC3=CC=C(C=C3)N4CCC4=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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